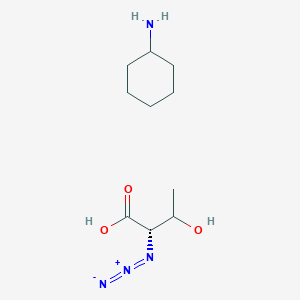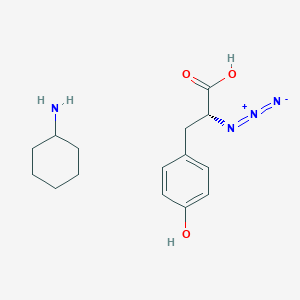
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylamino-6-methyl-4(3H)-pyrimidinone, also known as EAMP, is an important organic compound used in a variety of scientific and industrial applications. It is a colorless, odorless, crystalline solid that is soluble in water and a variety of organic solvents. EAMP has been used in a wide range of applications, including in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, EAMP has been studied for its potential role in biochemical and physiological processes.
科学研究应用
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone has been used as a catalyst in organic reactions and as a ligand in coordination chemistry. It has also been used in the study of enzyme kinetics and as a probe for studying protein-protein interactions.
作用机制
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is believed to act as an enzyme inhibitor, blocking the action of certain enzymes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been used to study the effects of acetylcholine on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone have been studied in a variety of organisms, including humans. It has been shown to have a variety of effects, including anticholinesterase activity, anticonvulsant activity, and antinociceptive activity. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
The use of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone in lab experiments has several advantages. It is a relatively inexpensive and accessible compound, and it is easy to synthesize. It also has a variety of applications in scientific research, making it a useful tool for studying biochemical and physiological processes. However, there are some limitations to its use. For example, its mechanism of action is not fully understood and its effects on humans have not been extensively studied.
未来方向
There are a number of potential future directions for research on 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone. These include further studies of its mechanism of action, its effects on humans, and its potential applications in medicine. In addition, further research could be done to explore its potential use in the synthesis of other organic compounds, as well as its potential use as a catalyst in organic reactions. Finally, research could be done to explore its potential use as a ligand in coordination chemistry.
合成方法
The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is typically achieved through the Schotten-Baumann reaction, which is a well-known reaction used in organic synthesis. In this reaction, an amine and an acid chloride react in the presence of a base to form an amide. The reaction of ethylamine and 6-methyl-4(3H)-pyrimidinone chloride in the presence of a base such as sodium hydroxide or potassium carbonate yields 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": ["Ethylamine", "Acetone", "Urea", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide"], "Reaction": ["Step 1: Ethylamine is reacted with acetone to form N,N-diethyl-3-oxobutan-1-amine.", "Step 2: Urea is added to the reaction mixture and heated to form 2-Ethylamino-4(3H)-Pyrimidinone.", "Step 3: The pyrimidinone is treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: Sodium hydroxide is added to the hydrochloride salt to form the free base.", "Step 5: Methyl iodide is added to the free base to form 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone."] } | |
CAS 编号 |
5734-69-0 |
产品名称 |
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone |
分子式 |
C11H20N3O4P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165786.png)
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)
